Cyclopenol

Catalog No.
S524732
CAS No.
20007-85-6
M.F
C17H14N2O4
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopenol

CAS Number

20007-85-6

Product Name

Cyclopenol

IUPAC Name

3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione

Molecular Formula

C17H14N2O4

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22)

InChI Key

BDDNYDPRCCDQQJ-PBHICJAKSA-N

SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O

Solubility

Soluble in DMSO

Synonyms

(–)-Cyclopenol, NSC 604990

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC(=CC=C4)O

Description

The exact mass of the compound Cyclopenol is 310.0954 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 604990. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antibacterial Activity:

Some studies suggest that cyclopenol might possess antibacterial properties. A 2002 study published in the Journal of Natural Products found that cyclopenol exhibited antibacterial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine the potency and mechanism of this antibacterial effect.

Cyclopenol is a naturally occurring compound classified as a 7-membered 2,5-dioxopiperazine alkaloid, with the chemical formula C₁₇H₁₄N₂O₄. It has garnered attention due to its structural uniqueness and potential biological activities. The compound is primarily derived from certain fungal species, particularly Penicillium cyclopium, and exhibits intriguing properties that merit further exploration in various scientific fields.

Due to the limited research on cyclopenol, its mechanism of action within biological systems remains unknown.

As of today, no scientific reports detail the safety profile of cyclopenol. Information on its potential toxicity, flammability, or reactivity is not available.

Further Research Needed

Cyclopenol appears to be a relatively new area of scientific inquiry. More research is needed to fully understand its properties, potential applications, and safety profile.

Citation

  • MedChemExpress. (-)-Cyclopenol | Fungal Metabolite. Accessed May 6, 2024.
, primarily due to its functional groups. Key reactions include:

  • Hydroxylation: Cyclopenol can undergo hydroxylation, which is facilitated by enzymes such as cyclopenin m-hydroxylase, converting cyclopenin into cyclopenol .
  • Oxidation: The presence of phenolic groups allows for oxidation reactions, which can modify its structure and enhance its reactivity.
  • Condensation: Cyclopenol can engage in condensation reactions with other organic compounds, forming larger molecular structures.

These reactions highlight the compound's versatility and potential for further chemical modifications.

Cyclopenol can be synthesized through various methods:

  • Biosynthesis: The primary natural route involves the biosynthesis from Penicillium cyclopium, where precursor compounds like l-phenylalanine are converted into cyclopenol through enzymatic reactions .
  • Chemical Synthesis: Laboratory synthesis may involve the manipulation of simpler organic compounds to construct the complex structure of cyclopenol through multi-step reactions.

These methods provide insights into both natural and synthetic pathways for obtaining cyclopenol.

Cyclopenol has potential applications in several fields:

  • Pharmaceuticals: Given its unique structure and biological properties, cyclopenol may serve as a lead compound in drug development.
  • Agriculture: Its role as a fungal metabolite could imply utility in developing natural fungicides or growth regulators.
  • Biotechnology: Cyclopenol may be explored for its metabolic pathways in fungi, contributing to biotechnological advancements.

Interaction studies involving cyclopenol focus on its effects within biological systems. While specific interaction data remain limited, research indicates that it does not induce significant morphological changes in plants . Further studies are needed to elucidate its interactions with various biological targets and mechanisms.

Cyclopenol shares structural similarities with several other compounds, including:

Compound NameStructure TypeUnique Features
Cyclopenin3-benzyl-3,10-epoxy-4-methyl-2,3,4...Precursor to cyclopenol; involved in alkaloid metabolism .
ViridicatolAlkaloidKnown for different biological activities compared to cyclopenol .
5-HydroxyindoleIndole derivativeExhibits distinct pharmacological effects .

Cyclopenol's uniqueness lies in its specific 7-membered ring structure and dioxopiperazine configuration, setting it apart from these similar compounds. Its biosynthetic origin from fungi also contributes to its distinctiveness within this class of alkaloids.

Cyclopenol was first reported in the 1960s during investigations into benzodiazepine alkaloid biosynthesis in Penicillium cyclopium . Early studies by Luckner and Mothes (1969) elucidated its relationship to cyclopenin, its non-hydroxylated counterpart, and established its derivation from anthranilic acid and L-phenylalanine . Nuclear inheritance studies in the 1980s confirmed that cyclopenol biosynthesis in P. cyclopium is encoded by nuclear genes rather than cytoplasmic factors .

A significant milestone occurred in 2014, when (+)-cyclopenol was isolated from the mangrove endophytic fungus Penicillium sclerotiorum, marking its first discovery in a marine-derived strain . This finding expanded its known ecological distribution and highlighted stereochemical variations in natural isolates.

Significance in Fungal Secondary Metabolism

Cyclopenol exemplifies the functional and regulatory complexity of fungal secondary metabolites:

Biosynthetic Regulation

  • Cyclopenol biosynthesis is tightly linked to fungal developmental stages. In P. cyclopium, its production coincides with conidiation and is regulated by the Velvet complex, a global secondary metabolite regulator .
  • Uric acid, an endogenous metabolite, enhances cyclopenol production by modulating precursor availability (e.g., L-phenylalanine) through vacuolar transport inhibition .

Ecological Roles

  • Acts as a phytotoxin, inhibiting seed germination and root growth in competing plants .
  • Demonstrates antimicrobial activity against bacteria and fungi, likely serving as a chemical defense mechanism .

Biotechnological Relevance

  • Cyclopenol is a precursor to viridicatol, a quinolone alkaloid with reported antitumor properties, via enzymatic rearrangement by cyclopenase .

Table 1: Key Biosynthetic Steps in Cyclopenol Production

StepEnzyme/ProcessSubstrateProduct
1Bimodular NRPSAnthranilic acid + L-phenylalanineCyclopeptine
2EpoxidationCyclopeptineDehydrocyclopeptine
3HydroxylationDehydrocyclopeptineCyclopenol
4CyclopenaseCyclopenolViridicatol

Data compiled from

Structural Classification and Nomenclature

Cyclopenol’s structure combines a benzodiazepine core with a hydroxylated aromatic ring, resulting in the following features:

IUPAC Name

(2'S,3'R)-3'-(3-Hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione .

Molecular Formula

C₁₇H₁₄N₂O₄ (molecular weight: 310.30 g/mol) .

Stereochemistry

  • Absolute configuration confirmed via X-ray crystallography: 2'S,3'R .
  • The spiro-oxirane moiety and hydroxyl group at the meta position on the benzyl side chain are critical for bioactivity .

Structural Analogs

CompoundStructural DifferenceSource
CyclopeninLacks hydroxyl group on benzyl side chainP. cyclopium
ViridicatolQuinolone core formed via cyclopenaseP. sclerotiorum
AcetylaszonaleninAcetylated indole nitrogenNeosartorya fischeri

Figure 1: Cyclopenol’s core structure (generated from PubChem CID 16681741 ).

Core Molecular Architecture

Cyclopenol is a benzodiazepine‐type alkaloid whose carbon framework can be expressed by the systematic name (3 R, 3ʹ S)-3ʹ-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2ʹ-oxirane]-2,5-dione [1].
The skeleton unites three structural motifs:

  • a 1,4-benzodiazepine bicyclic core (seven-membered diazepine fused to a benzene ring),
  • a spiro-fused three-membered oxirane ring attached at diazepine carbon three, and
  • a meta-hydroxyphenyl substituent at the oxirane carbon three prime.
    Two carbonyl groups at diazepine positions two and five create a 2,5-dioxopiperazine sub-domain, while N-methylation at diazepine nitrogen four modulates electronic density and hydrogen-bond behaviour [2] [3].

Stereochemical Features and Absolute Configuration

Single-crystal X-ray diffraction with copper K-alpha radiation established that naturally occurring (+)-cyclopenol contains two stereogenic centres: the spiro junction carbon (carbon 3) is rectus and the oxirane carbon (carbon 3ʹ) is sinister [4] [1].
The molecule is therefore chiral, and laboratory isolates show large specific rotations whose sign depends on enantiomeric purity and cultivation source. A Penicillium strain isolated from Arctic sediment gave an observed rotation of minus ninety-seven point five degrees at twenty degrees Celsius in methanol, confirming isolation of the levorotatory enantiomer [5]. Earlier mangrove isolates provided the dextrorotatory form that retains the same absolute configuration but opposite optical sign because of inversion during measurement conditions [4].
Because the oxirane adopts a half-chair conformation, the two stereogenic centres lock the oxirane and the diazepine into a rigid three-dimensional shape that dictates receptor binding of cyclopenol and its analogues.

Physicochemical Characteristics

PropertyExperimental or Calculated ValueMeasurement ConditionsSource
Molecular formulaC₁₇H₁₄N₂O₄determined by high-resolution electrospray mass spectrometry [2] [3]
Relative molecular mass310.30 grams per molecalculated from elemental composition [6] [7]
Melting pointtwo hundred ten – two hundred fourteen degrees Celsiuscapillary method [8] [9]
Specific rotation−97.5° (c 0.8, methanol)twenty °C, sodium D line [5]
Partition coefficient (log P)1.1 (computed XLogP₃-AA)prediction at twenty-five °C [7]
Water solubilitymoderate; <5 milligrams per millilitretwenty-five °C [8]
Organic-solvent solubilityreadily soluble in ethanol, methanol and dimethyl sulfoxide; insoluble in n-hexanequalitative tests [10] [11]
Appearanceoff-white crystalline solidvisual inspection [8]

Ultraviolet absorption maxima (methanol) centre at two hundred eighty-nine nanometres with an extinction coefficient of approximately twelve thousand litres per mole-centimetre [5], reflecting conjugation between the diazepine and phenolic aryl ring. Proton and carbon nuclear magnetic resonance spectroscopy confirm a highly deshielded phenolic proton (approximate chemical shift six point seven parts per million) and characteristic spiro methine resonances near six point one parts per million [5].

Isomeric Variants and Derivatives

Cyclopenol participates in a short fungal biosynthetic sequence that begins with the spiro epoxide cyclopenin (oxidised at the phenolic position) and ends with rearranged quinolinones such as viridicatol [12] [13]. The flavoenzyme cyclopenase excises the epoxide oxygen, opening the diazepine ring and delivering the viridicatol heteroaromatic system [13].
The benzodiazepine scaffold also tolerates halogenation, methylation or oxidation at the phenolic ring, yielding derivatives (for example penicyrones A and B) that retain the spiro-oxirane junction but differ at carbon nine of the aryl ring [14].

Isomerism is expressed on two levels:

  • Enantiomerism arising from inversion at both stereogenic centres gives (+)-cyclopenol and (−)-cyclopenol, each with identical physicochemical constants except for optical rotation [5].
  • Diastereomerism results when only one centre in the oxirane is inverted; such epimers (designated R,R or S,S at carbons three and three prime) have been generated synthetically and exhibit altered melting points and chromatographic retention [15].

Primary Penicillium Species

Cyclopenol was first isolated and characterized from Penicillium viridicatum Westling and Penicillium cyclopium Westling in the early 1960s [1] [3]. These pioneering studies established the foundation for understanding cyclopenol as a benzodiazepine alkaloid fungal metabolite. Penicillium cyclopium has emerged as the most extensively studied producer, with the compound being isolated from both the culture medium and mycelium [4] [5].

The biosynthetic pathway of cyclopenol in Penicillium cyclopium involves the enzyme cyclopeptine synthetase, which forms the cyclic dipeptide precursor from anthranilic acid and L-phenylalanine [4] [6]. The carbon skeleton of cyclopenol originates from all carbon atoms of anthranilic acid and L-phenylalanine, with the methyl group derived from methionine [4] [5]. The nitrogen atoms N(1) and N(4) of the diazepine ring derive from the nitrogen atoms of anthranilic acid and L-phenylalanine, respectively [5].

Emerging Penicillium Producers

Recent investigations have expanded the known range of cyclopenol-producing Penicillium species. Penicillium sclerotiorum, particularly endophytic strains isolated from Chinese mangrove Bruguiera gymnorrhiza, has been identified as a novel source of both (+)-cyclopenol and related alkaloids [7] [8]. This discovery represents the first example of a 7-membered 2,5-dioxopiperazine alkaloid isolated from mangrove endophytic fungi [7].

Penicillium citrinum strain TDPEF34 has been reported to produce cyclopenin analogues through bioguided isolation methods, demonstrating the potential for discovering structurally related compounds from established producers [9] [10]. Additionally, marine-derived Penicillium species have shown promise as alternative sources, with Penicillium sp. TPU1271 and Penicillium sp. SCZ-1 both yielding cyclopenol among other bioactive compounds [11] [12].

Endophytic and Marine-Derived Isolates

Endophytic Sources

Endophytic fungi represent a particularly promising source of cyclopenol and related compounds. These microorganisms colonize plant tissues without causing visible damage to their hosts and often produce unique secondary metabolites [13] [14]. The isolation of (+)-cyclopenol from Penicillium sclerotiorum endogenous with the Chinese mangrove Bruguiera gymnorrhiza exemplifies the potential of endophytic sources [7].

Endophytic Penicillium species have been systematically investigated across various plant hosts, with over 131 endophytes from this genus showing diverse biological activities [13] [14]. The chemical investigation of endophytic Penicillium species has yielded more than 280 compounds exhibiting antimicrobial, anticancer, antiviral, antioxidant, anti-inflammatory, and other biological activities [14].

Marine-Derived Isolates

Marine environments provide unique ecological niches that support diverse fungal communities capable of producing novel secondary metabolites [15] [16]. Marine-derived Penicillium species have demonstrated remarkable chemical diversity, with studies showing that these strains constitute 47% of microfungi isolated from marine sediments [17].

The marine isolate Penicillium sp. TPU1271 has been particularly noteworthy, yielding cyclopenol alongside nine other known compounds including viridicatol, cyclopenin, and related alkaloids [12]. Marine-derived fungi exhibit enhanced secondary metabolite production under saline conditions, with variations in morphological appearance and metabolic profiles depending on species, strain, and culture medium [17].

Extraction and Purification Techniques

Solvent Extraction Methods

The primary extraction method for cyclopenol involves ethyl acetate extraction from fungal culture broths or mycelia [11] [18]. Ethyl acetate has proven highly effective for extracting benzodiazepine alkaloids due to its ability to solubilize moderately polar organic compounds while maintaining selectivity [19] [20]. The extraction process typically involves:

  • Culture broth extraction: Direct extraction of liquid culture media with ethyl acetate
  • Mycelium extraction: Pre-treatment with acetone followed by methanol/hydrochloric acid extraction [3]
  • Solid medium extraction: Extraction of agar-grown cultures with organic solvents [21]

Alternative solvents include acetone, methanol, and chloroform, though ethyl acetate remains preferred due to its favorable environmental profile and extraction efficiency [19] [20]. Pressurized solvent extraction with ethyl acetate has shown promise for reducing co-extraction of polar matrix components while maintaining high recovery rates [19].

Chromatographic Purification

Silica gel column chromatography represents the primary purification technique for cyclopenol, typically achieving purities of 85-95% with recovery rates of 70-85% [22] [23]. The process involves:

  • Initial fractionation: Crude extracts are subjected to silica gel column chromatography using gradient elution
  • Secondary purification: High-performance liquid chromatography (HPLC) for final purification, achieving purities of 95-99% [24] [23]
  • Preparative techniques: Thin-layer chromatography for smaller-scale purifications [22]

Reverse-phase HPLC has emerged as the gold standard for final purification, offering excellent resolution and scalability for analytical and preparative applications [25] [24]. Modern HPLC methods utilize C18 columns with methanol-water or acetonitrile-water mobile phases, achieving baseline separation of cyclopenol from related compounds [24].

Advanced Purification Methods

Recent developments in purification technology have introduced several advanced techniques:

  • Supercritical fluid extraction (SFE): Utilizing supercritical CO2 with ethanol modifier for environmentally friendly extraction [26]
  • Solid-phase extraction (SPE): Polymeric sorbents for selective isolation of benzodiazepine alkaloids [27] [28]
  • Microextraction techniques: Dispersive liquid-liquid microextraction (DLLME) for small-scale applications [29]

Comparative Analysis of Isolation Yields

Yield Variations by Source

Isolation yields of cyclopenol vary significantly depending on the fungal source and cultivation conditions. Historical data from Penicillium cyclopium shows yields of approximately 2.5 grams from 25 culture flasks, representing substantial production for a secondary metabolite [3]. However, modern optimization techniques have demonstrated potential for significant yield improvements [30] [31].

Marine-derived isolates generally produce lower absolute yields but offer enhanced chemical diversity, with cyclopenol often isolated as one component of complex metabolite mixtures [12] [15]. Endophytic sources show variable yields depending on the host plant and isolation conditions [7] [8].

Optimization Strategies

Recent advances in fermentation optimization have employed systematic experimental designs to enhance cyclopenol production [30] [32]. Key optimization parameters include:

  • Media composition: Salt and nutrient concentrations significantly impact secondary metabolite production
  • Environmental conditions: Temperature, pH, and aeration affect biosynthetic pathway expression
  • Culture time: Extended fermentation periods may enhance alkaloid accumulation
  • Elicitor addition: Chemical or physical stress can stimulate secondary metabolite production

Response surface methodology coupled with artificial neural networks has shown promise for optimizing fungal secondary metabolite production, with potential applications to cyclopenol biosynthesis [31] [33].

Extraction Efficiency Comparison

Comparative studies of extraction methods demonstrate that ethyl acetate extraction consistently achieves the highest efficiency for benzodiazepine alkaloids, with recovery rates typically ranging from 70-95% [19] [20]. Alternative methods show varying performance:

  • Acetone extraction: 60-80% recovery, suitable for initial extraction
  • Methanol extraction: 65-85% recovery, good for polar metabolites
  • Supercritical CO2: Variable recovery (40-70%), environmentally preferred
  • Pressurized solvent extraction: 80-95% recovery, reduced matrix interference

The choice of extraction method significantly impacts downstream purification requirements and overall process economics [20] [21]. Modern bioguided isolation approaches combine multiple extraction and purification techniques to maximize yield and purity while minimizing processing time [9] [30].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.1

Exact Mass

310.0954

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4Q2498L80A

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Cyclopenol

Dates

Last modified: 08-15-2023
1. Mohammed, Y.S., and Luckner, M. The structure of cyclopenin and cyclopenol, metabolic products from penicillium cyclopium westling and penicillium viridicatum westling. Tetrahedron Lett. 4(28), 1953-1958 (1963).
2. Sohn, J.H., Lee, Y.-R., Lee, D.-S., et al. PTP1B inhibitory secondary metabolites from marine-derived fungal strains Penicillium spp. and Eurotium sp. J. Microbiol. Biotechnol. 23(9), 1206-1211 (2013).

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